Structural Dynamics and Synthetic Architecture of 5-(2-Bromo-6-chloro-3-methylphenyl)oxazole
Structural Dynamics and Synthetic Architecture of 5-(2-Bromo-6-chloro-3-methylphenyl)oxazole
Technical Dossier & Chemical Profiling Guide
Executive Summary
This technical guide provides a comprehensive structural and synthetic analysis of 5-(2-bromo-6-chloro-3-methylphenyl)oxazole (CAS: 2364584-61-0).[1] As a 5-aryl-substituted oxazole featuring a densely functionalized 2,6-dihalo-3-methylphenyl moiety, this scaffold represents a critical case study in atropisomeric drug design and halogen bonding strategies.[1]
The molecule is characterized by significant steric congestion at the biaryl axis, forcing a non-planar conformation that modulates solubility, receptor binding kinetics, and metabolic stability. This guide outlines the rational synthesis, conformational dynamics, and medicinal chemistry utility of this specific chemotype.
Structural Analysis & Conformational Dynamics
The Biaryl Twist and Atropisomerism
The defining feature of 5-(2-bromo-6-chloro-3-methylphenyl)oxazole is the steric clash between the oxazole ring (specifically the C4-hydrogen) and the ortho-substituents (2-Bromo and 6-Chloro) of the phenyl ring.[1]
-
Steric Hindrance: The Van der Waals radii of Bromine (1.85 Å) and Chlorine (1.75 Å) significantly exceed the space available for a planar conformation.[1]
-
Dihedral Angle: Energy minimization predicts a dihedral angle (
) approaching 90° between the oxazole and phenyl planes to minimize steric repulsion.[1] -
Rotational Barrier: The 2,6-disubstitution pattern creates a high rotational energy barrier.[1] Depending on the exact temperature and solvent environment, this molecule may exhibit atropisomerism (axial chirality), existing as separable
and enantiomers at ambient conditions, or as a rapidly interconverting mixture (Class 1/2 atropisomer).
Electronic Distribution & Halogen Bonding
The 2-Bromo and 6-Chloro substituents are not merely steric bulk; they are electronic modulators.[1]
-
Sigma-Hole Interactions: The bromine atom at position 2 is capable of forming strong halogen bonds (X-bonds) with carbonyl backbone oxygens in protein active sites.[1] The "sigma hole" (positive electrostatic potential cap) is enhanced by the electron-withdrawing nature of the adjacent oxazole ring.[1]
-
Metabolic Blocking: The 3-methyl group and the 2,6-halogens effectively block the most reactive sites on the phenyl ring from CYP450-mediated oxidation, potentially increasing metabolic half-life (
).[1]
Conformational Energy Diagram
The following diagram illustrates the potential energy landscape relative to the torsion angle between the two rings.
Figure 1: Conformational energy landscape driven by steric clash between ortho-halogens and oxazole.
Synthetic Methodology
The most robust route to 5-aryloxazoles, particularly those with sensitive or bulky aryl patterns, is the Van Leusen Oxazole Synthesis . This method avoids harsh cyclization conditions that might affect the halogen substituents.[1]
Retrosynthetic Analysis[1]
-
Disconnection: C5–C4 bond of the oxazole.[1]
-
Precursors: 2-Bromo-6-chloro-3-methylbenzaldehyde and Tosylmethyl Isocyanide (TosMIC).[1]
Detailed Protocol: Van Leusen Reaction
This protocol ensures high regioselectivity for the 5-substituted isomer.[1]
Reagents:
-
Aldehyde: 2-Bromo-6-chloro-3-methylbenzaldehyde (1.0 eq)[1][3]
-
Reagent: TosMIC (1.1 eq)
-
Base: Potassium Carbonate (
, 2.5 eq) -
Solvent: Methanol (MeOH, anhydrous)
Step-by-Step Workflow:
-
Preparation: Charge a round-bottom flask with 2-bromo-6-chloro-3-methylbenzaldehyde (1.0 eq) and TosMIC (1.1 eq) in anhydrous MeOH (0.5 M concentration).
-
Base Addition: Add
(2.5 eq) in a single portion. -
Reflux: Heat the suspension to reflux (
) under an inert atmosphere ( ) for 3–6 hours. Note: Monitor consumption of aldehyde via TLC or LC-MS. -
Workup: Remove solvent under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate (
).[1] -
Purification: Dry organic layers over
, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient). The 5-isomer is typically the sole product.[1]
Synthetic Pathway Diagram
Figure 2: Van Leusen synthesis pathway via TosMIC mediated [3+2] cycloaddition.
Physicochemical & Pharmacophore Properties[1]
The following data summarizes the predicted properties essential for drug development applications.
| Property | Value (Predicted) | Implication |
| Formula | Core scaffold composition.[1][2] | |
| MW | 272.53 g/mol | Fragment-like space; suitable for lead optimization.[1] |
| cLogP | ~3.8 – 4.2 | High Lipophilicity. Requires formulation strategies (e.g., solid dispersions). |
| H-Bond Donors | 0 | Good membrane permeability.[1] |
| H-Bond Acceptors | 2 (N, O) | Interaction points for kinase hinge regions.[1] |
| TPSA | ~26 | Excellent blood-brain barrier (BBB) penetration potential.[1] |
| pKa (Conjugate Acid) | ~0.8 (Oxazole N) | Very weak base; neutral at physiological pH.[1] |
Solubility & Formulation
Due to the high lipophilicity driven by the halogen/methyl motif and the aromatic rings, this compound will exhibit poor aqueous solubility .
-
Recommendation: For biological assays, prepare stock solutions in DMSO (up to 50 mM).
-
Formulation: For in vivo studies, use lipid-based vehicles (e.g., PEG400/Captisol) rather than simple saline.
References
-
Van Leusen, A. M., et al. (1972). "Chemistry of sulfonylmethyl isocyanides. XII. Base-induced reaction of tosylmethyl isocyanide with aldehydes.[1][4][5] Preparation of 5-substituted oxazoles." Tetrahedron Letters. Link[1]
-
Clayden, J., et al. (2009). "Atropisomerism in drug discovery." Nature Chemistry.[1] (General grounding on biaryl twists).
-
Sigma-Aldrich. "Product Specification: 5-(2-bromo-6-chloro-3-methylphenyl)oxazole."[1] Link
-
BenchChem. "Technical Guide to the Synthesis of 2,5-Disubstituted Oxazoles." Link[1]
Sources
- 1. Buy 2-Bromo-6-chloro-3-methylbenzyl alcohol | 2091935-14-5 [smolecule.com]
- 2. chemscene.com [chemscene.com]
- 3. 2090975-18-9|2-Bromo-6-chloro-4-methylbenzaldehyde|BLD Pharm [bldpharm.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
